Rp-8-Bromo-PET-cyclic Guanosine Monophosphate, Sodium Salt is a synthetic analog of cyclic guanosine monophosphate (cGMP) that serves as a selective and reversible inhibitor of cGMP-dependent protein kinases (PKG). It is particularly effective against both PKG type I α and β, as well as retinal cGMP-gated ion channels. This compound is notable for its resistance to degradation by mammalian cyclic nucleotide phosphodiesterases, which makes it advantageous for experimental applications where prolonged activity is desired. The sodium salt form is the most commonly utilized variant in research settings.
Rp-8-Bromo-PET-cyclic Guanosine Monophosphate is classified under the category of cyclic nucleotide analogs and inhibitors. It has been documented in various scientific literature and databases, including PubChem, which provides comprehensive details about its chemical properties and biological activities. The compound's CAS number is 172806-20-1, and it is available from multiple suppliers including BIOLOG Life Science Institute and Tocris Bioscience.
The synthesis of Rp-8-Bromo-PET-cyclic Guanosine Monophosphate involves several key steps that typically include the modification of guanosine derivatives to introduce the bromo and phosphorothioate groups. The general synthetic pathway can be outlined as follows:
Technical details regarding specific reagents, reaction conditions, and yields can vary based on the laboratory protocols employed.
The molecular formula for Rp-8-Bromo-PET-cyclic Guanosine Monophosphate, Sodium Salt is , with a molecular weight of approximately 562.27 g/mol. Its structural features include:
The compound exhibits a molar extinction coefficient of 40,000 L·mol⁻¹·cm⁻¹ at an absorption maximum of 256 nm, indicating strong UV absorbance characteristics useful for spectrophotometric analysis.
As a competitive inhibitor of cGMP-dependent protein kinases, Rp-8-Bromo-PET-cyclic Guanosine Monophosphate participates in various biochemical reactions where it modulates signaling pathways mediated by cGMP. Key reactions include:
These interactions are crucial for understanding its role in cellular signaling mechanisms.
The mechanism by which Rp-8-Bromo-PET-cyclic Guanosine Monophosphate exerts its effects involves competitive inhibition. When introduced into a biological system:
Data from studies indicate that this compound effectively alters vascular smooth muscle relaxation and neurotransmitter release processes.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment, with reported purity levels exceeding 99%.
Rp-8-Bromo-PET-cyclic Guanosine Monophosphate has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3